2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol
Description
2-Amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol is a β-amino alcohol featuring a phenyl ring substituted with chlorine at the para position and fluorine at the ortho position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural versatility. The electron-withdrawing halogen substituents (Cl and F) influence both its physicochemical properties and reactivity, making it a valuable intermediate in the synthesis of heterocycles (e.g., oxazoles) and bioactive molecules .
Properties
CAS No. |
1270414-57-7 |
|---|---|
Molecular Formula |
C8H9ClFNO |
Molecular Weight |
189.61 g/mol |
IUPAC Name |
2-amino-2-(4-chloro-2-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2 |
InChI Key |
AWTHYDDYQBFCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(CO)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol typically involves the reaction of 4-chloro-2-fluorobenzaldehyde with an appropriate amine source under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogen exchange reactions often utilize reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment and neuroprotection.
Industry: It is utilized in the development of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Studies suggest that it may inhibit enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and phosphatidylinositol 3-kinase. Additionally, it may modulate gene expression related to inflammation and oxidative stress, contributing to its neuroprotective effects.
Comparison with Similar Compounds
2-Amino-2-(2-Chlorophenyl)Ethan-1-Ol ()
- Structure : Chlorine at the ortho position instead of para.
- Synthetic Utility: Used in oxazole synthesis via manganese-catalyzed dehydrogenation.
- Reactivity : Lower yield (56% for O32) compared to para-substituted analogs when combined with electron-withdrawing aromatic esters, indicating para-substituents enhance stabilization of intermediates .
2-Amino-2-(3-Chloro-5-Fluorophenyl)Ethan-1-Ol ()
- Structure : Chlorine and fluorine at meta and para positions.
- Applications : Investigated as a chiral building block in drug discovery. The meta-Cl may alter steric and electronic effects, impacting binding to biological targets .
Halogen Substitution Variations
2-Amino-2-(4-Fluorophenyl)Ethan-1-Ol ()
2-Amino-2-(4-Bromo-2-Fluorophenyl)Ethan-1-Ol Hydrochloride ()
- Structure : Bromine replaces chlorine at para.
- Physicochemical Impact : Bromine’s larger atomic radius increases molecular weight (202.64 vs. ~174.6 for the target compound) and may enhance lipophilicity, affecting solubility and pharmacokinetics .
Functional Group Additions
(S)-2-Amino-2-(4-Chloro-2,5-Difluorophenyl)Ethan-1-Ol ()
- Structure : Additional fluorine at position 4.
- Stereochemical Relevance: The (S)-enantiomer is explicitly synthesized for chiral drug intermediates. The 2,5-difluoro substitution may improve metabolic stability compared to mono-halogenated analogs .
2-Amino-2-(4-Methylphenyl)Ethan-1-Ol ()
- Structure : Methyl replaces halogens.
Data Tables
Table 2: Molecular Weight and Halogen Impact
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 2-Amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol | C₈H₈ClFNO | 174.6 (est.) |
| 2-Amino-2-(4-bromo-2-fluorophenyl)ethan-1-ol | C₈H₈BrFNO | 202.64 |
| (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol | C₈H₈ClFNO | 174.6 |
Key Research Findings
- Synthetic Efficiency : Para-halogens (Cl, F) enhance yields in catalytic dehydrogenation reactions compared to meta or ortho substituents .
- Biological Relevance : Chlorine at para positions improves lipophilicity, aiding membrane permeability in drug candidates .
- Stereochemical Control : Enantiopure derivatives (e.g., (S)-isomers) are critical for optimizing target binding in therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
